Iopamidol ep impurity C

Vue d'ensemble

Description

It is characterized by its achiral stereochemistry and has a molecular weight of 747.0593 . This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Iopamidol ep impurity C involves multiple steps, starting with the preparation of the core benzene ring structure, followed by the introduction of iodine atoms and functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound is carried out on a larger scale, utilizing optimized synthetic routes to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards. The production methods may include batch or continuous processes, depending on the scale and requirements.

Analyse Des Réactions Chimiques

Types of Reactions

Iopamidol ep impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications .

Applications De Recherche Scientifique

Role in Pharmaceutical Quality Control

The primary application of Iopamidol ep impurity C is its significance in quality control during the manufacturing of Iopamidol. The presence of impurities can significantly influence the therapeutic profile of the active pharmaceutical ingredient (API). Regulatory bodies require stringent testing to ensure that any impurities, including this compound, do not exceed acceptable limits to maintain patient safety and drug efficacy.

Research into this compound has suggested potential interactions with biological systems, particularly concerning thyroid hormone activity due to its structural similarities with thyroid hormones. This aspect opens avenues for exploring its effects on metabolic processes and possible implications in endocrine health.

Case Studies and Experimental Applications

A notable case study involving Iopamidol as a treatment method for meconium obstruction in extremely low-birth weight infants demonstrated its efficacy when administered as an enema. In this study, researchers utilized Iopamidol to assess its safety and effectiveness in a clinical setting, highlighting the importance of understanding impurities like this compound for patient outcomes .

Table 2: Summary of Clinical Case Study

| Parameter | Results |

|---|---|

| Total Procedures | 50 |

| Infants Treated | 23 |

| Improvement Rate | 88% (20 out of 23) |

| Complications | None reported |

Synthesis and Purification Processes

The synthesis of this compound involves careful modification of precursor compounds used in the production of Iopamidol. The purification process typically includes steps such as deacylation and treatment with acid scavenging resins to remove unwanted impurities . Understanding these processes is essential for maintaining the integrity of pharmaceutical formulations.

Regulatory Considerations

Given the role of this compound as an impurity, regulatory frameworks necessitate thorough characterization and quantification during the drug development process. The European Pharmacopoeia and other regulatory bodies provide guidelines that specify acceptable limits for such impurities to ensure compliance with safety standards .

Mécanisme D'action

The mechanism of action of Iopamidol ep impurity C involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Iopamidol ep impurity C can be compared with other similar compounds, such as iopamidol and its derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and physical properties .

List of Similar Compounds

- Iopamidol

- Iopromide

- Iohexol

- Ioversol

These compounds are commonly used in medical imaging and other applications, highlighting the versatility and importance of this compound in scientific research and industry .

Activité Biologique

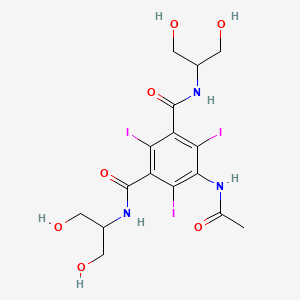

Iopamidol EP Impurity C, chemically known as 5-acetamido-N1,N3-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodoisophthalamide, is a significant impurity associated with the iodinated contrast agent Iopamidol. Understanding its biological activity is crucial for assessing its implications in medical imaging and potential health risks. This article delves into the synthesis, structural characteristics, and biological interactions of this compound, supported by data tables and relevant research findings.

Chemical Characteristics

This compound has a molecular formula of and a molecular weight of approximately 747.06 g/mol. Its structure is similar to thyroid hormones, which raises concerns about its interaction with the thyroid hormone system .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Iopamidol | C17H22I3N3O8 | Primary contrast agent; widely used in imaging |

| Iohexol | C15H21I3N3O7 | Similar uses; non-ionic contrast agent |

| Ioversol | C15H20I3N3O7 | Similar structure; used for imaging |

| Iodixanol | C18H24I4N2O8 | Unique due to iso-osmolar properties |

The structural uniqueness of this compound is attributed to specific modifications that differentiate it from other iodinated contrast agents while maintaining a similar base structure.

Interaction with Thyroid Hormones

Due to its structural similarity to thyroid hormones, research indicates that this compound may influence thyroid function. Thyroid hormones are critical for regulating metabolism, growth, and development. Studies have shown that impurities in iodinated contrast agents can affect the accuracy of imaging results and pose potential health risks to patients .

Case Studies and Research Findings

- Impact on Imaging Efficacy : Research has demonstrated that the presence of impurities like this compound can alter the pharmacokinetics of the primary agent. This can lead to reduced efficacy in imaging procedures, necessitating stringent quality control measures during drug manufacturing .

- Health Risks : A study highlighted that impurities in contrast agents could lead to adverse reactions in patients, including allergic responses and thyroid dysfunctions. The structural similarity of this compound to thyroid hormones suggests a potential for interference with normal thyroid function, which warrants further investigation .

Synthesis and Quality Control

The synthesis of this compound involves careful modification of precursor compounds used in producing Iopamidol. Various chemical pathways are employed to minimize further impurities and ensure high product yield. Quality control is essential to meet regulatory standards for safety and efficacy during pharmaceutical formulation processes .

Propriétés

IUPAC Name |

5-acetamido-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O7/c1-6(27)20-14-12(18)9(15(28)21-7(2-23)3-24)11(17)10(13(14)19)16(29)22-8(4-25)5-26/h7-8,23-26H,2-5H2,1H3,(H,20,27)(H,21,28)(H,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKGITXCDJXPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878037 | |

| Record name | MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87932-07-8, 76350-23-7 | |

| Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ACETYLAMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BW3KJ4ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.